Arsenic acid, monomethyl ester, disodium salt

Description

Systematic IUPAC Nomenclature and Structural Characterization

The International Union of Pure and Applied Chemistry (IUPAC) assigns disodium methyl arsonate the name disodium;methyl-dioxido-oxo-λ⁵-arsane . This nomenclature reflects its molecular structure: a central arsenic atom bonded to a methyl group (–CH₃), two oxygen atoms in dioxido configuration, and one oxo group (=O), with sodium counterions neutralizing the negative charge. The “λ⁵” notation indicates arsenic’s +5 oxidation state, consistent with its pentavalent bonding geometry.

Structurally, the compound exists as a disodium salt of methylarsonic acid (CH₃AsO₃H₂). The arsenic center adopts a tetrahedral geometry, with the methyl group and three oxygen ligands occupying the vertices. Desorption electrospray ionization mass spectrometry (DESI-MS) analyses confirm this configuration, revealing characteristic fragmentation patterns. In positive ion mode, the sodiated adducts [CH₃As(O)(ONa)₂+H₂O+H]⁺ (m/z 203) and [CH₃AsO(ONa)₂+H]⁺ (m/z 185) dominate, fragmenting via water loss (m/z 185 → 167) or methanol elimination (m/z 203 → 171). These patterns align with the compound’s stability under analytical conditions.

Table 1: Nomenclature and Structural Properties of Disodium Methyl Arsonate

Historical Evolution of Chemical Terminology (Methanearsonate vs. Methylarsonate)

The terminology for disodium methyl arsonate has evolved alongside advancements in chemical nomenclature. Early literature often used methanearsonate, emphasizing the methane-like methyl group bonded to arsenic. For example, PubChem entries list “monosodium methanearsonate” (CAS 2163-80-6) as a synonym, reflecting this historical preference. However, IUPAC’s shift toward substituent-based naming led to the adoption of methylarsonate, which explicitly denotes the methyl substituent on the arsenic center.

This terminological transition mirrors broader trends in organic chemistry, where functional group prioritization and substituent specificity became paramount. The term methylarsonate now dominates modern databases, as seen in its PubChem CID 114800 entry, which classifies it under “methylarsonate(2-)”. Despite this, older terms persist in regulatory and industrial contexts. For instance, the Agilent Safety Data Sheet refers to the compound as “Disodium Methyl Arsonate (DSMA),” blending historical and systematic naming.

Table 2: Historical and Contemporary Terminology

Relationship to Parent Compounds: Methylarsonic Acid and Arsenic Oxoacids

Disodium methyl arsonate derives from methylarsonic acid (CH₃AsO₃H₂), an organoarsenic compound where arsenic retains a +5 oxidation state. Methylarsonic acid itself originates from the methylation of inorganic arsenic species, a process mediated by microorganisms in soil and aquatic systems. The disodium salt forms via deprotonation of the acid’s two hydroxyl groups, yielding the stable dianion CH₃AsO₃²⁻, which pairs with sodium ions.

This compound belongs to the broader family of arsenic oxoacids, which include arsenous acid (H₃AsO₃) and arsenic acid (H₃AsO₄). Unlike these inorganic analogs, methylarsonic acid incorporates a methyl group, altering its toxicity and environmental behavior. DESI-MS studies highlight these differences: while inorganic As(V) species fragment via oxygen loss, methylarsonate dissociates through methyl-group retention, enabling precise speciation analysis.

Table 3: Comparative Analysis of Arsenic Oxoacids

| Compound | Formula | Oxidation State (As) | Key Features |

|---|---|---|---|

| Arsenous acid | H₃AsO₃ | +3 | Pyramidal geometry; reducing agent |

| Arsenic acid | H₃AsO₄ | +5 | Tetrahedral; strong oxidizer |

| Methylarsonic acid | CH₃AsO₃H₂ | +5 | Organoarsenic; moderate toxicity |

| Disodium methyl arsonate | CH₃AsNa₂O₃ | +5 | Water-soluble salt; analytical use |

Properties

CAS No. |

6596-94-7 |

|---|---|

Molecular Formula |

CH3AsNa2O4 |

Molecular Weight |

199.93 g/mol |

IUPAC Name |

disodium;methoxy-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/CH5AsO4.2Na/c1-6-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |

InChI Key |

GFGRYFOPHMNARO-UHFFFAOYSA-L |

Canonical SMILES |

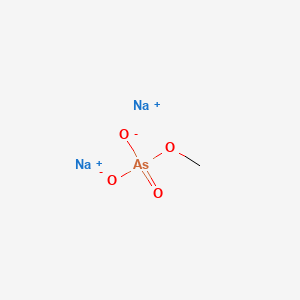

CO[As](=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl sodium arsenate can be synthesized through the reaction of methanearsonic acid with sodium hydroxide. The reaction typically involves dissolving methanearsonic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of methyl sodium arsenate.

Industrial Production Methods

In industrial settings, the production of methyl sodium arsenate involves large-scale synthesis using similar reaction conditions. The process includes the careful control of temperature and pH to ensure the complete conversion of methanearsonic acid to methyl sodium arsenate. The final product is then purified and crystallized for use as a herbicide.

Chemical Reactions Analysis

Types of Reactions

Methyl sodium arsenate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form arsenate compounds.

Reduction: It can be reduced to form arsenite compounds.

Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc in hydrochloric acid are often used.

Substitution: Various nucleophiles can be used to replace the methyl group under appropriate conditions.

Major Products Formed

Oxidation: Arsenate compounds.

Reduction: Arsenite compounds.

Substitution: Organoarsenic compounds with different functional groups.

Scientific Research Applications

Agricultural Applications

Herbicide Use

- Disodium methanearsonate has been historically used as a herbicide in cotton farming. It was effective in controlling broadleaf weeds but has faced regulatory scrutiny due to environmental concerns and potential health risks associated with arsenic compounds.

| Application | Details |

|---|---|

| Herbicide | Used to control broadleaf weeds in cotton fields. |

| Regulatory Status | Use prohibited in the USA following EPA regulations. |

Pesticide and Soil Sterilant

- While DSMA was previously utilized in agricultural pesticides, its use has been largely phased out due to health and environmental regulations. The US Environmental Protection Agency (EPA) canceled many organic arsenical pesticides in 2009, limiting the use of DSMA significantly.

Pharmaceutical Applications

Cancer Treatment

- Disodium methanearsonate has been investigated for its potential in cancer therapy, particularly for certain types of leukemia. Arsenic compounds have shown efficacy in inducing apoptosis (programmed cell death) in cancer cells.

| Application | Details |

|---|---|

| Cancer Treatment | Investigated for use in treating leukemia and other malignancies. |

| Mechanism | Induces apoptosis through inhibition of protein synthesis. |

Environmental Science

Contaminant Analysis

- DSMA is relevant in environmental studies focusing on arsenic contamination in soil and groundwater. Its presence can indicate historical agricultural practices that utilized arsenical compounds.

| Application | Details |

|---|---|

| Environmental Monitoring | Used as an indicator of arsenic contamination from past agricultural practices. |

| Analysis Techniques | Liquid chromatography coupled with mass spectrometry is often employed for detection. |

Industrial Applications

Manufacturing Processes

- Arsenic compounds, including disodium methanearsonate, are utilized in various industrial processes such as the production of glass and pigments. Their unique chemical properties make them valuable in specific applications.

| Application | Details |

|---|---|

| Glass Production | Used as a fining agent to remove bubbles from molten glass. |

| Pigment Manufacturing | Incorporated into pigments for coloring materials. |

Case Study 1: Agricultural Impact of Disodium Methanearsonate

A study conducted on the effects of disodium methanearsonate on cotton crops demonstrated its effectiveness in weed management but raised concerns regarding soil contamination and long-term ecological impacts. The research highlighted the need for sustainable alternatives to arsenical herbicides.

Case Study 2: Toxicological Assessment

Research published by the National Toxicology Program evaluated the carcinogenic potential of disodium methanearsonate through bioassays on laboratory animals. The findings indicated that while DSMA exhibits cytotoxic properties beneficial for cancer treatment, it also poses significant risks when used improperly.

Mechanism of Action

The mechanism of action of methyl sodium arsenate involves its interaction with cellular components, leading to the inhibition of essential biological processes. It primarily targets enzymes involved in cellular respiration and energy production, disrupting the normal function of cells. The compound can also induce oxidative stress, leading to cell damage and death.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Selected Arsenic Compounds

Key Comparisons

Toxicity Profile Monomethyl vs. Dimethyl Derivatives: The monomethyl disodium salt (As(V)) exhibits lower acute toxicity (LD₅₀ ~50–100 mg/kg) compared to trivalent MMA(III) (LD₅₀ <10 mg/kg) due to differences in oxidative state and bioavailability . However, it is more toxic than dimethylarsinic acid (LD₅₀ ~1,200 mg/kg), which has reduced reactivity from its dual methyl groups . Organic vs. Inorganic Salts: Sodium arsenate (Na₃AsO₄), an inorganic analogue, shows higher toxicity (LD₅₀ 20–40 mg/kg) due to direct interference with cellular phosphate metabolism .

Environmental Behavior Solubility and Mobility: The disodium salt’s high solubility increases its environmental mobility compared to sparingly soluble compounds like lead arsenate . Persistence: Methylated arsenic compounds (e.g., cacodylic acid) persist longer in soil than inorganic salts due to reduced microbial degradation .

Chemical Reactivity Ester Stability: Arsenic acid esters hydrolyze more readily than phosphate esters, limiting their stability in aqueous environments .

Industrial and Regulatory Considerations

- Regulatory Status : The disodium salt is classified as a hazardous substance under the U.S. EPA due to arsenic content, with stricter regulations than dimethylarsinic acid .

- Substitution Trends : Safer alternatives like glyphosate have replaced arsenic-based herbicides, though niche uses persist in wood treatment .

Biological Activity

Arsenic acid, monomethyl ester, disodium salt (also known as methyl sodium arsenate) is an organoarsenic compound with significant biological activity. This compound has garnered attention due to its dual role in agriculture as a herbicide and its potential implications for human health and environmental toxicity.

- Chemical Formula : C₃H₉AsO₄Na₂

- CAS Number : 6596-94-7

- Appearance : Colorless, water-soluble solid

This compound is primarily used in agriculture for weed control. It targets various weed species while minimizing crop damage, making it a valuable tool for farmers. However, its use raises concerns regarding environmental impact and human health due to its arsenic content, which is known for its toxicity and carcinogenic potential.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular respiration and energy production. This inhibition disrupts ATP production, leading to reduced cellular energy availability.

- Oxidative Stress Induction : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can cause cellular damage and apoptosis. This oxidative stress is a critical factor in the compound's overall biological effects.

- Potential Anti-Cancer Properties : Some studies suggest that arsenic compounds may exhibit anti-cancer properties. The presence of arsenic in this compound could make it a candidate for further investigation in medicinal chemistry, particularly in targeting cancer cells.

Toxicological Studies and Case Reports

Research into the toxicological effects of arsenic acid, monomethyl ester has revealed significant findings:

- Acute Toxicity : Acute oral exposure to large doses can lead to gastrointestinal distress and cardiovascular effects. Chronic exposure has been linked to various cancers, including lung and bladder cancer .

- Epidemiological Evidence : Studies have shown a correlation between arsenic exposure from drinking water and increased cancer mortality rates. For instance, residents exposed to high levels of arsenic in Antofagasta, Chile, exhibited significantly elevated lung cancer mortality rates .

- Genotoxicity : Arsenic compounds are considered non-stochastic genotoxic agents. They induce chromosomal aberrations and inhibit DNA repair mechanisms, contributing to their carcinogenic potential .

Comparative Analysis with Other Arsenic Compounds

The following table summarizes the characteristics of this compound compared to other related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Arsenic Acid (H₃AsO₄) | H₃AsO₄ | A stronger acid; serves as a precursor for many arsenates |

| Dimethylarsinic Acid | C₂H₇AsO₂ | Used primarily as a herbicide; more toxic than monomethyl ester |

| Methanearsonic Acid | CH₅AsO₂ | A direct precursor; less soluble compared to its sodium salt form |

| Arsenic Acid Dimethyl Ester Sodium Salt | C₂H₆AsNaO₄ | Similar structure but contains two methyl groups; varies in toxicity and application |

This compound stands out due to its specific application as a herbicide while maintaining a balance between efficacy and safety compared to other organoarsenic compounds.

Future Research Directions

Ongoing research continues to explore the following areas:

- Environmental Impact : Investigating the long-term effects of agricultural use on soil and water systems.

- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.

- Therapeutic Potential : Evaluating the anti-cancer properties of arsenic compounds in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for arsenic acid, monomethyl ester, disodium salt, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of arsenic acid with methanol under controlled acidic conditions, followed by neutralization with sodium hydroxide. Reaction parameters such as pH (optimal range 4–6), temperature (40–60°C), and stoichiometric ratios of reactants significantly affect yield and purity. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to remove unreacted arsenic species, which are common contaminants .

Q. How can researchers unambiguously identify this compound in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer : Use hyphenated techniques like HPLC-ICP-MS (High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry) for speciation analysis. Retention time matching with certified standards and isotopic ratio verification (e.g., monitoring ) enhance specificity. Complementary characterization via FTIR (C-As-O stretching at 750–850 cm) and H NMR (methyl proton resonance at δ 3.1–3.3 ppm) is recommended .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying environmental conditions?

- Methodological Answer : The compound is highly soluble in water (>200 g/L at 25°C) but hydrolyzes in acidic media (pH < 4) to release methylarsonate ions. Stability studies show degradation rates increase at elevated temperatures (>40°C) or under UV exposure. Store in inert, airtight containers at 4°C to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic instability of arsenic acid esters compared to their phosphate analogs?

- Methodological Answer : Arsenic acid esters lack the resonance stabilization seen in phosphate esters due to the larger atomic radius and lower electronegativity of As compared to P. This results in weaker As-O bonds and faster hydrolysis kinetics. Computational studies (DFT) can model transition states to quantify bond dissociation energies and predict degradation pathways .

Q. How does this compound interact with biological macromolecules, and what experimental models best capture its bioavailability?

- Methodological Answer : The compound competitively inhibits phosphate-binding enzymes (e.g., phosphatases) by mimicking phosphate groups. Use in vitro assays with purified enzymes (e.g., alkaline phosphatase) to measure inhibition constants (). For bioavailability, employ Caco-2 cell monolayers or zebrafish embryos to model intestinal absorption and metabolic transformation .

Q. What statistical approaches resolve contradictions in toxicity data across studies (e.g., LD variability in rodent models)?

- Methodological Answer : Apply meta-regression analysis to account for covariates such as dosing regimen, animal strain, and exposure duration. Bayesian hierarchical models can integrate heterogeneous datasets while adjusting for study-specific biases. Validate findings using in silico QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints .

Q. Which advanced spectroscopic techniques elucidate the coordination chemistry of arsenic acid esters in environmental systems?

- Methodological Answer : X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the As K-edge (~11.8 keV) provides oxidation state and local bonding information. Pair with Extended X-ray Absorption Fine Structure (EXAFS) to determine As-O bond lengths and coordination numbers in soil or sediment samples .

Q. How can interdisciplinary frameworks (e.g., environmental chemistry + toxicology) improve risk assessment of this compound in aquatic ecosystems?

- Methodological Answer : Develop fate-and-transport models incorporating hydrolysis rates, sediment adsorption coefficients (), and bioaccumulation factors (BAFs) in benthic organisms. Integrate with transcriptomic data (RNA-seq) from exposed aquatic species to identify biomarker genes for sublethal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.